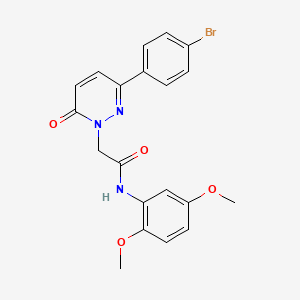

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

CAS No.: 923098-86-6

Cat. No.: VC7309246

Molecular Formula: C20H18BrN3O4

Molecular Weight: 444.285

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923098-86-6 |

|---|---|

| Molecular Formula | C20H18BrN3O4 |

| Molecular Weight | 444.285 |

| IUPAC Name | 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C20H18BrN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25) |

| Standard InChI Key | GLMKZMTWYMHISA-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |

Introduction

Molecular Formula and Weight

Structural Features

The compound is characterized by:

-

A pyridazinone core with a 4-bromophenyl substituent at position 3.

-

An N-acetamide group linked to a 2,5-dimethoxyphenyl moiety.

-

The presence of multiple functional groups including bromine, methoxy, and amide, which contribute to its reactivity and potential biological activity.

Key Identifiers

-

IUPAC Name: N-(4-bromophenyl)-2-[5-[(3,5-dimethoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]acetamide .

-

SMILES Notation:

CC1=NN(C(=O)C(=C1)CC2=CC(=CC(=C2)OC)OC)CC(=O)NC3=CC=C(C=C3)Br.

Synthesis

The compound can be synthesized through multi-step organic reactions involving:

-

Functionalization of the pyridazinone ring.

-

Bromination to introduce the bromophenyl group.

-

Coupling with a dimethoxyphenyl acetamide derivative.

Characterization Techniques

The structure is confirmed using:

-

NMR Spectroscopy: Proton () and Carbon () spectra for structural elucidation.

-

Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: For functional group identification (e.g., C=O stretching for amides).

-

X-ray Crystallography: For detailed three-dimensional structure determination .

Pharmacological Relevance

Compounds with pyridazinone scaffolds exhibit a broad spectrum of biological activities:

-

Anti-inflammatory properties through inhibition of enzymes such as 5-lipoxygenase (5-LOX) .

-

Anticancer potential due to interactions with specific receptors or DNA-binding capabilities .

Antimicrobial Activity

The presence of halogen (bromine) and methoxy groups enhances lipophilicity and membrane penetration, making it a candidate for antimicrobial studies .

Molecular Docking Studies

In silico studies suggest that the compound may bind effectively to active sites of enzymes or receptors, supporting its potential as a lead molecule for drug development .

Research Outlook

The compound's structural complexity and functional diversity make it an attractive candidate for further research in medicinal chemistry. Future studies could focus on:

-

Optimizing its pharmacokinetic properties through structural modifications.

-

Conducting in vivo studies to validate its therapeutic potential.

-

Exploring its role in multi-target drug design.

By leveraging advanced computational tools and experimental techniques, this compound holds promise for applications in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume